N-(5-fluoro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide
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Overview
Description
N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorine atoms and a tetrahydropteridin ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 5-fluoro-2-methylphenylamine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide
- **N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-bromophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide
Uniqueness
The uniqueness of N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide lies in its specific fluorine substitutions, which can significantly affect its chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C22H17F2N5O3 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide |
InChI |
InChI=1S/C22H17F2N5O3/c1-13-2-5-16(24)10-17(13)27-18(30)12-28-20-19(25-8-9-26-20)21(31)29(22(28)32)11-14-3-6-15(23)7-4-14/h2-10H,11-12H2,1H3,(H,27,30) |
InChI Key |
UIZXUBNQSFXRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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